

Application Notes and Protocols for Utilizing BMS-777607 in Murine Cancer Models

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Compound of Interest

Compound Name: BMS-770767

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Abstract

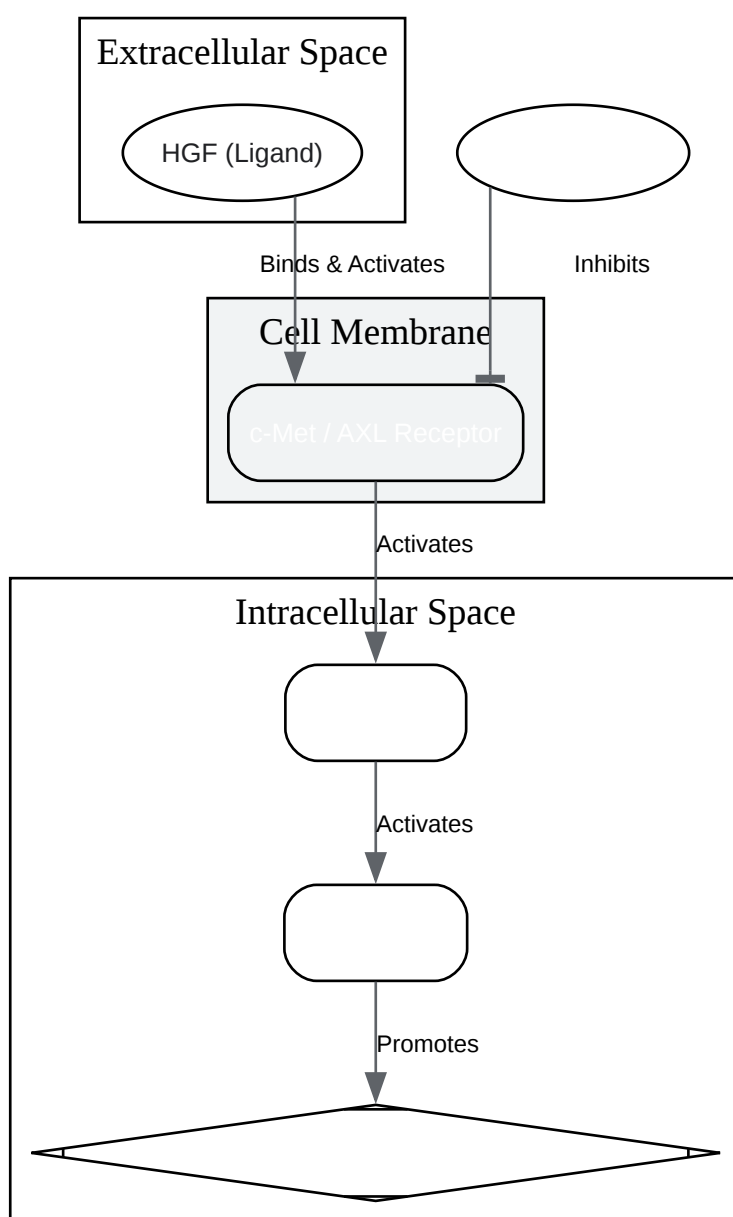
These application notes provide a comprehensive guide for the use of BMS-777607, a potent small-molecule inhibitor of c-Met and other TAM (Tyro3, Axl, Mer) family receptor tyrosine kinases, in mouse models of cancer. This document outlines the mechanism of action, summarizes key in vivo efficacy data, and provides detailed experimental protocols for formulation, administration, and study design. The information herein is intended to facilitate the effective and reproducible application of BMS-777607 in preclinical cancer research. It is important to note that while the initial inquiry specified **BMS-770767**, the vast body of published preclinical research has been conducted with BMS-777607.

Introduction

BMS-777607 is a selective, ATP-competitive inhibitor of c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases, with IC₅₀ values in the low nanomolar range[1]. The dysregulation of these signaling pathways is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis[2]. By targeting these key oncogenic drivers, BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

Mechanism of Action

BMS-777607 exerts its therapeutic effects by binding to the ATP-binding pocket within the catalytic domain of c-Met and related kinases. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation. Consequently, the downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and RAS/MAPK pathways, are blocked. This leads to the inhibition of essential cellular processes that are hijacked by cancer cells for their growth and dissemination.



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Caption: BMS-777607 inhibits the c-Met/AXL signaling cascade.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the anti-tumor activity of BMS-777607 in various mouse models of cancer.

Cancer Model	Mouse Strain	Administration Route	Dosage	Treatment Schedule	Efficacy Outcome
Glioblastoma (SF126 xenograft)	CD1NuNu	Intraperitoneal (i.p.)	30 mg/kg	Twice daily	56% tumor volume reduction[3]
Glioblastoma (U118MG xenograft)	CD1NuNu	Intraperitoneal (i.p.)	30 mg/kg	Twice daily	>91% tumor remission[3]
Triple-Negative Breast Cancer (E0771 syngeneic)	C57BL/6	Intraperitoneal (i.p.)	25 mg/kg/day	Daily	Significantly decreased tumor growth and lung metastasis (in combination with anti-PD-1)[1][4]
Metastatic Sarcoma (KHT model)	C3H/HeJ	Oral gavage (p.o.)	25 mg/kg/day	Daily	28.3% reduction in lung tumor nodules[2]
Gastric Cancer (GTL-16 xenograft)	Athymic	Oral gavage (p.o.)	6.25 - 50 mg/kg	Daily	Dose-dependent reduction in tumor volume[1]

Experimental Protocols

Preparation of BMS-777607 Formulation

- For Intraperitoneal (i.p.) Injection:
 - Prepare a stock solution of BMS-777607 in 100% dimethyl sulfoxide (DMSO).
 - For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and sterile saline. A common final formulation consists of 10% DMSO, 40% PEG300, and 50% saline.
 - The final concentration should be calculated to deliver the desired dose in a volume of 100-200 μ L per mouse.
- For Oral Gavage (p.o.) Administration:
 - Formulate BMS-777607 as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
 - Weigh the required amount of BMS-777607 and mix with a small amount of the vehicle to form a paste.
 - Gradually add the remaining vehicle to achieve a homogenous suspension at the target concentration.

Mouse Models and Tumor Establishment

- Xenograft Models: Utilize immunodeficient mice (e.g., athymic nude, NOD/SCID) for the engraftment of human cancer cell lines. For subcutaneous models, inject 1-5 million cells in a 1:1 mixture of serum-free media and Matrigel into the flank of the animal.
- Syngeneic Models: For studies involving the immune system, use immunocompetent mice (e.g., C57BL/6, BALB/c) and implant murine cancer cell lines of the same genetic background.

Experimental Workflow for In Vivo Efficacy Studies



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Caption: A generalized workflow for conducting in vivo efficacy studies.

- **Tumor Growth Monitoring:** After tumor cell implantation, monitor the mice for tumor establishment. Begin caliper measurements once tumors are palpable and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- **Treatment Administration:** Administer BMS-777607 or vehicle control as per the predetermined schedule and route.
- **Monitoring:** Regularly monitor tumor growth, animal body weight, and overall health.
- **Endpoint and Analysis:** Terminate the experiment when tumors in the control group reach the pre-defined endpoint. Harvest tumors and other relevant tissues for downstream analysis, such as Western blotting for target engagement (e.g., phospho-c-Met) or immunohistochemistry.

Pharmacokinetic Considerations

While detailed pharmacokinetic data (C_{max}, T_{max}, AUC) for BMS-777607 in mice are not consistently available across publications, it is known to have oral bioavailability. For studies aiming to correlate drug exposure with efficacy, it is highly recommended to perform a satellite pharmacokinetic study in the same mouse strain to determine these parameters.

Conclusion

BMS-777607 is a critical tool for the preclinical investigation of c-Met and TAM kinase-driven cancers. The protocols and data provided in these application notes are intended to serve as a valuable resource for designing and executing robust and reproducible in vivo studies. Proper attention to experimental detail, including drug formulation and the selection of an appropriate animal model, is paramount for achieving meaningful results.

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